molecular formula C44H70N10O9 B14249730 L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- CAS No. 292819-29-5

L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-

Cat. No.: B14249730
CAS No.: 292819-29-5
M. Wt: 883.1 g/mol
InChI Key: BIIOICVVMHKEMB-FHTBUXJQSA-N
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Description

L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each amino acid addition involves deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this peptide can be achieved through large-scale SPPS or LPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like DIC and HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may enhance protein synthesis or influence metabolic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-: Similar in structure and function, often used in comparative studies.

    L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medical research.

    Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a GLP-1 receptor agonist.

Uniqueness

L-Glutamine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo various chemical modifications and interactions with molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

292819-29-5

Molecular Formula

C44H70N10O9

Molecular Weight

883.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H70N10O9/c1-7-26(6)37(43(61)54-20-12-16-34(54)41(59)49-31(44(62)63)17-18-35(47)55)53-42(60)36(25(4)5)52-40(58)33(22-27-23-48-30-15-9-8-13-28(27)30)51-39(57)32(21-24(2)3)50-38(56)29(46)14-10-11-19-45/h8-9,13,15,23-26,29,31-34,36-37,48H,7,10-12,14,16-22,45-46H2,1-6H3,(H2,47,55)(H,49,59)(H,50,56)(H,51,57)(H,52,58)(H,53,60)(H,62,63)/t26-,29-,31-,32-,33-,34-,36-,37-/m0/s1

InChI Key

BIIOICVVMHKEMB-FHTBUXJQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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